molecular formula C14H21N3O3S B2644431 1-Benzyl-4-{[(dimethylsulfamoyl)amino]methyl}pyrrolidin-2-one CAS No. 954634-86-7

1-Benzyl-4-{[(dimethylsulfamoyl)amino]methyl}pyrrolidin-2-one

Cat. No.: B2644431
CAS No.: 954634-86-7
M. Wt: 311.4
InChI Key: MKQGETVZXXYFFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-{[(dimethylsulfamoyl)amino]methyl}pyrrolidin-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the pyrrolidinone ring, and a dimethylsulfamoyl group attached to the amino group

Preparation Methods

The synthesis of 1-Benzyl-4-{[(dimethylsulfamoyl)amino]methyl}pyrrolidin-2-one typically involves a multi-step process:

    Starting Materials: The synthesis begins with the preparation of the pyrrolidinone ring, which can be derived from commercially available starting materials such as gamma-butyrolactone.

    Formation of the Pyrrolidinone Ring: The gamma-butyrolactone undergoes a ring-opening reaction with an amine to form the pyrrolidinone ring.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the nitrogen atom of the pyrrolidinone ring.

    Attachment of the Dimethylsulfamoyl Group:

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-Benzyl-4-{[(dimethylsulfamoyl)amino]methyl}pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or dimethylsulfamoyl groups, leading to the formation of substituted derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.

Common reagents and conditions used in these reactions include organic solvents such as dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon for hydrogenation reactions.

Scientific Research Applications

1-Benzyl-4-{[(dimethylsulfamoyl)amino]methyl}pyrrolidin-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.

    Materials Science: It is explored for its use in the development of novel materials with specific electronic or mechanical properties.

    Biological Studies: The compound is used in biological assays to study its effects on various biological pathways and its potential as a therapeutic agent.

    Chemical Synthesis: It serves as a building block in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-{[(dimethylsulfamoyl)amino]methyl}pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

1-Benzyl-4-{[(dimethylsulfamoyl)amino]methyl}pyrrolidin-2-one can be compared with other similar compounds, such as:

    1-Benzyl-4-{[(methylsulfamoyl)amino]methyl}pyrrolidin-2-one: This compound has a similar structure but with a methylsulfamoyl group instead of a dimethylsulfamoyl group, leading to different chemical properties and reactivity.

    1-Benzyl-4-{[(ethylsulfamoyl)amino]methyl}pyrrolidin-2-one: The presence of an ethylsulfamoyl group introduces variations in steric and electronic effects, influencing its behavior in chemical reactions.

    1-Benzyl-4-{[(phenylsulfamoyl)amino]methyl}pyrrolidin-2-one: The phenylsulfamoyl group adds aromaticity to the compound, potentially altering its interaction with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-benzyl-4-[(dimethylsulfamoylamino)methyl]-2-oxopyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3S/c1-16(2)21(19,20)15-9-13-8-14(18)17(11-13)10-12-6-4-3-5-7-12/h3-7,13,15H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKQGETVZXXYFFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NCC1CC(=O)N(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.